cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
Description
cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is a stereodefined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a dimethylphosphoryl group at the 4-position, and a carboxylic acid moiety at the 2-position. The cis configuration indicates that the Boc and dimethylphosphoryl substituents are on the same face of the piperidine ring.
Properties
Molecular Formula |
C13H24NO5P |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
(2R,4S)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-6-9(20(4,5)18)8-10(14)11(15)16/h9-10H,6-8H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 |
InChI Key |
OFQHAQFILDUIJU-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)P(=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the removal of the Boc group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid with structurally analogous piperidine derivatives, focusing on substituent variations, molecular properties, and synthetic applications:
Key Comparative Insights:
The Boc group universally enhances stability during synthesis, as seen in all tert-butoxycarbonyl-containing analogs .
Commercial Viability: The target compound lacks explicit supplier data, unlike its methyl- or hydroxy-substituted analogs, suggesting it may be a novel or niche research chemical .
Stereochemical Considerations :
- The cis configuration is critical for maintaining spatial alignment of substituents, as demonstrated in related piperidine syntheses involving stereospecific hydrolysis or protection steps .
Research Findings and Structural Analysis
- Enantiomer Analysis : Parameters like Rogers’ η or Flack’s x could distinguish enantiomeric purity, crucial for pharmacological applications .
Biological Activity
The compound cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is . The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a dimethylphosphoryl group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the protection of the carboxylic acid group using the Boc strategy, followed by the introduction of the dimethylphosphoryl moiety. The synthetic route can be summarized as follows:
- Protection : The carboxylic acid is protected using tert-butoxycarbonyl chloride.
- Phosphorylation : Dimethylphosphorylation is performed using appropriate reagents to introduce the dimethylphosphoryl group.
- Purification : The final product is purified using chromatography techniques.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : The dimethylphosphoryl group may interact with specific enzymes, potentially inhibiting their activity.
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Neuroprotective Activity :
- Anticancer Activity :
- Enzyme Interaction Studies :
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Neuroprotective, Anticancer | |
| Related Piperidine Derivative | Enzyme Inhibition | |
| Other Piperidine Analog | Antioxidant |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Protection | Use of Boc chloride to protect carboxylic acid |
| Phosphorylation | Introduction of dimethylphosphoryl group |
| Purification | Chromatography techniques for final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
